Melphalan hydrochloride

Overview

Description

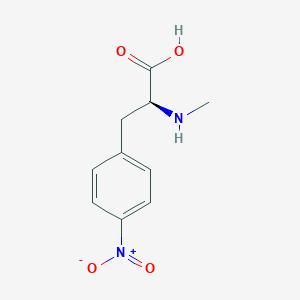

Melphalan hydrochloride, also known as L-phenylalanine mustard, phenylalanine mustard, L-PAM, or L-sarcolysin, is a phenylalanine derivative of nitrogen mustard . It is a bifunctional alkylating agent that is active against selected human neoplastic diseases . It is chemically known as 4-[bis(2-chloroethyl)amino]-L-phenylalanine . The molecular formula is C13H18Cl2N2O2 and the molecular weight is 305.20 .

Synthesis Analysis

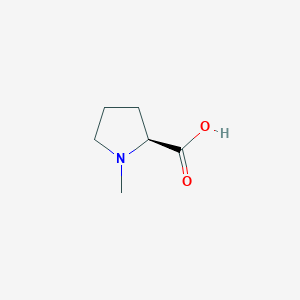

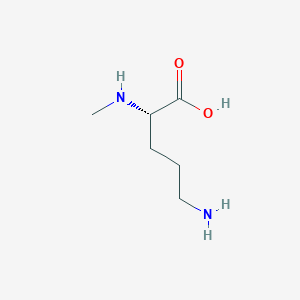

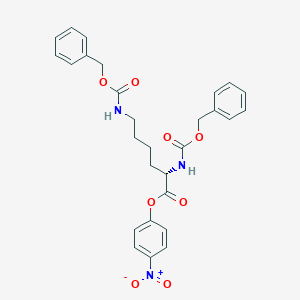

The synthesis of Melphalan was first disclosed in U.S. Pat. No. 3,032,584 and U.S. Pat. No. 3,032,585 . The process involves protecting the glycinic amino group (P-nitro-L-phenyl alanine) with a phthalimide functional group followed by esterification to produce the ester compound of P-nitro-N-phthaloyl-L-phenyl alanine . The ester derivative is then subjected to catalytic hydrogenation to reduce the nitro group to an amino group, treating the amino compound with ethylene oxide to affect the bishydroxyethylation . The product is then subjected to chlorination followed by hydrolysis and deprotection of the phthaloyl group to produce L-4-[bis(2-chloroethyl)-amino]-phenylalanine .

Molecular Structure Analysis

The molecular formula of Melphalan hydrochloride is C13H19Cl3N2O2 . The average mass is 341.661 Da and the monoisotopic mass is 340.051208 Da .

Chemical Reactions Analysis

Forced degradation studies were performed on melphalan to infer stability-indicating property and specificity of the validating method .

Physical And Chemical Properties Analysis

Melphalan is practically insoluble in water and has a pKa 1 of ∼2.5 . It is supplied as a sterile, nonpyrogenic, white to off-white lyophilized cake or powder .

Scientific Research Applications

Treatment of Multiple Myeloma

Melphalan hydrochloride is widely used in the treatment of multiple myeloma, a type of cancer that forms in plasma cells. It works as an alkylating agent, interfering with DNA replication in cancer cells .

Ovarian Carcinoma Therapy

It is also applied in the therapy for ovarian carcinoma, helping to manage this gynecological cancer by damaging the DNA of the cancerous cells .

Conditioning Before Hematopoietic Stem Cell Transplant

Melphalan is used for high-conditioning before hematopoietic stem cell transplant, preparing the patient’s body to receive new stem cells by eliminating remaining cancer cells .

Uveal Melanoma Treatment

This compound is utilized to treat uveal melanoma with unresectable hepatic metastases, targeting cancer cells in the liver that originated from melanoma in the eye .

Protein Binding Studies

In scientific research, Melphalan hydrochloride is used in protein binding studies to understand its interaction with human plasma proteins, which is crucial for drug design and pharmacokinetics .

Hematopoietic Cell Transplantation (HCT)

Lastly, Melphalan has been used as a conditioning treatment at high doses prior to both autologous and allogeneic hematopoietic cell transplantation (HCT), which is a procedure to replace damaged or destroyed bone marrow with healthy bone marrow stem cells .

Mechanism of Action

Target of Action

Melphalan hydrochloride primarily targets DNA within cells . It belongs to the class of drugs known as alkylating agents, which inhibit DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells .

Mode of Action

Melphalan hydrochloride works by chemically altering the DNA nucleotide guanine through a process called alkylation . This alkylation damages the DNA of cells, which prevents them from dividing and causes them to die . Since cancer cells divide faster than healthy cells, cancer cells are more sensitive to this damage .

Biochemical Pathways

Melphalan hydrochloride disrupts DNA synthesis or transcription, which are functions necessary for cells to survive . By interfering with these processes, melphalan hydrochloride slows or stops the growth of cancer cells in the body .

Pharmacokinetics

The bioavailability of melphalan hydrochloride when taken orally ranges from 25–89% . It undergoes hydrolysis to inactive metabolites . The elimination half-life of melphalan hydrochloride is approximately 1.5 ± 0.8 hours , and it is excreted through the kidneys .

Result of Action

The primary result of melphalan hydrochloride’s action is the death of both dividing and non-dividing tumor cells . This leads to a slowdown or cessation of the growth of cancer cells in the body . Severe bone marrow suppression with resulting infection or bleeding may occur .

Action Environment

The action, efficacy, and stability of melphalan hydrochloride can be influenced by various environmental factors. For instance, renal impairment has a higher impact in increasing melphalan exposure compared with obesity . Additionally, the drug should be handled carefully to avoid inhalation of dust from the spilled material .

Safety and Hazards

Future Directions

Melphalan hydrochloride is being studied in the treatment of other types of cancer . It is approved for use as a high-dose conditioning treatment prior to hematopoietic stem cell transplantation in patients with multiple myeloma . It is also approved for the palliative treatment of multiple myeloma and for the palliation of non-resectable epithelial carcinoma of the ovary .

properties

IUPAC Name |

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYBRCCFUEMLH-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60872785 | |

| Record name | Melphalan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |

| Record name | MELPHALAN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

Melphalan hydrochloride | |

CAS RN |

3223-07-2 | |

| Record name | Melphalan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3223-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melphalan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003223072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melphalan hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Melphalan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELPHALAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXP4V453T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

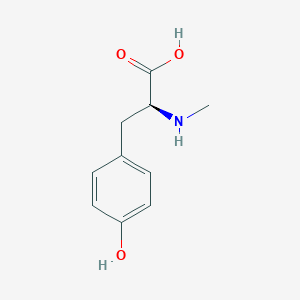

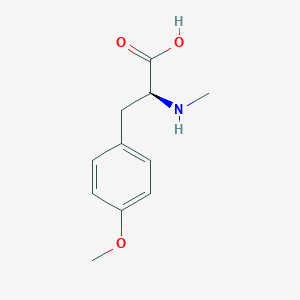

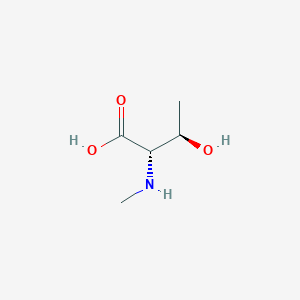

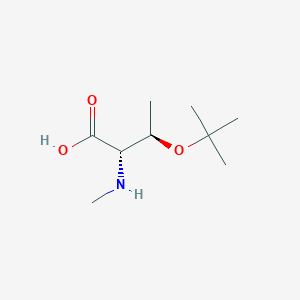

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

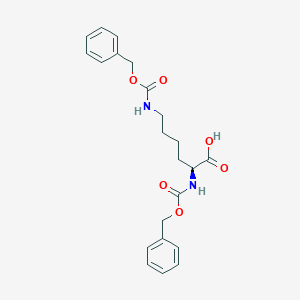

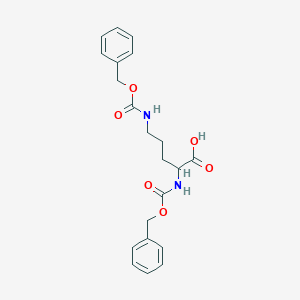

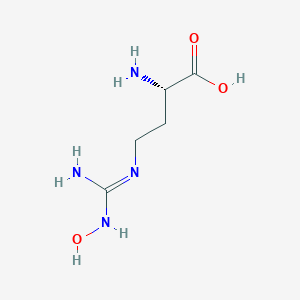

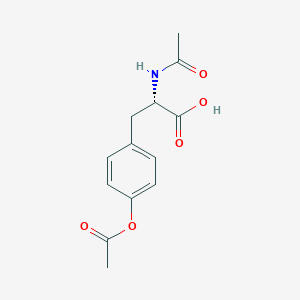

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)

![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)